molecular formula C15H19N5O7 B15018617 (3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide

(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No.: B15018617
M. Wt: 381.34 g/mol
InChI Key: GPXSUOOGENCHEW-GIJQJNRQSA-N
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Description

3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazone: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.

    Introduction of the hydroxyethyl group: This step involves the reaction of the hydrazone with an appropriate reagent to introduce the hydroxyethyl group.

    Final coupling: The final step involves coupling the intermediate with 4-methoxy-2-nitroaniline under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various hydrazone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving hydrazones.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with various biomolecules, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H19N5O7

Molecular Weight

381.34 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-[(E)-[4-(4-methoxy-2-nitroanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C15H19N5O7/c1-9(18-19-15(24)14(23)16-5-6-21)7-13(22)17-11-4-3-10(27-2)8-12(11)20(25)26/h3-4,8,21H,5-7H2,1-2H3,(H,16,23)(H,17,22)(H,19,24)/b18-9+

InChI Key

GPXSUOOGENCHEW-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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